N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Description
The compound N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide features a hybrid structure combining an indole core modified with a pyrrolidinylethyl side chain and an acetamide group substituted with a 3-fluoro-4-methylphenyl moiety.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-15-8-9-16(12-19(15)24)25-23(30)22(29)18-13-27(20-7-3-2-6-17(18)20)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTKVENJFDYYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, also known as P572-4610, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of P572-4610 is C21H19FN6O2, with a molecular weight of 406.42 g/mol. The compound features several functional groups that contribute to its biological activity, including a fluorinated aromatic ring and an indole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN6O2 |
| Molecular Weight | 406.42 g/mol |
| LogP | 3.577 |
| Water Solubility (LogSw) | -3.76 |
| pKa (acid) | 11.00 |
| pKa (base) | 2.80 |
Anticancer Properties
P572-4610 has been included in various screening libraries targeting cancer treatment. Its structural analogs have shown promising activity against multiple cancer cell lines. For instance, derivatives of similar compounds have exhibited inhibition of serine proteases, which are crucial in cancer cell proliferation and metastasis .
Enzyme Inhibition
The compound is noted for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. In vitro studies have demonstrated that modifications in the cyclic amine structure attached to the 2-oxo backbone can significantly enhance AChE inhibitory activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the phenyl and indole rings can alter the potency and selectivity of P572-4610 against targeted enzymes. For example, variations in the fluorine substitution pattern have been correlated with changes in biological activity, suggesting that fine-tuning these groups could optimize therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological implications of P572-4610 and its analogs:
- In Vitro Studies : Research involving various cancer cell lines has shown that compounds structurally related to P572-4610 exhibit IC50 values in the micromolar range against AChE, indicating significant potential for neuroprotective applications .
- Antimicrobial Activity : Some derivatives have demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM .
- Docking Studies : Molecular docking simulations have provided insights into the binding affinities of P572-4610 with target proteins, revealing key interactions that stabilize the compound within the active sites of enzymes like AChE .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Functional Group Analysis
- Indole Modifications: The target compound’s pyrrolidinylethyl side chain (vs. Fluorine substitutions (e.g., 3-fluoro-4-methylphenyl in the target vs. 6-fluoroindole in ) are common in drug design to enhance binding affinity and reduce oxidative metabolism .
Acetamide Variations :
Research Findings and Implications
- D-24851 : Demonstrated potent tubulin polymerization inhibition (IC₅₀ = 12 nM) and antitumor efficacy in vivo, highlighting the importance of indole-acetamide scaffolds in oncology .
- and Pyrimidoindoles : Sulfur-containing analogs (e.g., sulfanylacetamide in ) may exhibit unique binding modes due to thiol-mediated interactions, though data on specific activities are lacking .
- Fluorinated Derivatives : Compounds like the target and ’s analog leverage fluorine’s electronegativity to optimize pharmacokinetics, a strategy validated in FDA-approved drugs (e.g., crizotinib) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
